molecular formula C20H19FN2O7S B2426529 Ethyl 4-(3,4-dihydroxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-88-7

Ethyl 4-(3,4-dihydroxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No. B2426529
CAS RN: 866590-88-7
M. Wt: 450.44
InChI Key: DIKVDUGTOLTBEU-UHFFFAOYSA-N
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Description

Ethyl 4-(3,4-dihydroxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H19FN2O7S and its molecular weight is 450.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A significant aspect of research on Ethyl 4-(3,4-dihydroxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives focuses on their synthesis and evaluation for antimicrobial properties. For example, Tiwari et al. (2018) reported an environmentally friendly synthesis of novel chromone-pyrimidine coupled derivatives, including this compound, and evaluated their in vitro antifungal and antibacterial activity. The study highlighted the potential of these compounds as oral drug candidates due to their good ADMET parameters and non-toxic nature in vivo (Tiwari et al., 2018). Similarly, Sarvaiya et al. (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds and evaluated their antimicrobial activity against various bacteria and fungi, contributing to the understanding of the compound's potential in medical applications (Sarvaiya et al., 2019).

Structural Analysis and Thermodynamic Properties

Research has also been conducted on the crystal structures and thermodynamic properties of related compounds, providing insights into their stability and reactivity. Kurbanova et al. (2009) determined the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, offering valuable information on the conformations and interactions within such molecules (Kurbanova et al., 2009). Furthermore, Klachko et al. (2020) experimentally obtained combustion energies of similar esters, enabling the calculation of enthalpies of combustion, formation, fusion, vaporization, and sublimation, which are crucial for understanding the energetic aspects of these compounds (Klachko et al., 2020).

Fluorescence Properties and Binding Analysis

Another area of research involves the fluorescence properties and binding analysis of derivatives, which could pave the way for novel applications in fluorescent probes or drug delivery systems. Al-Masoudi et al. (2015) synthesized fluorescent active compounds based on ethyl 4-(3-hydroxphenyl)-6-methyl-2-thioxo-1,3-dihydroprimidine-5-carboxylate, demonstrating the potential of these compounds as fluorescent molecules with various binding sites (Al-Masoudi et al., 2015). Pisudde et al. (2018) conducted a comparative binding interaction study of pyrimidine derivatives to bovine serum albumin, revealing details about the binding through shifting in peak positions of amide I and II, indicating changes in the secondary structure of BSA upon binding (Pisudde et al., 2018).

properties

IUPAC Name

ethyl 4-(3,4-dihydroxyphenyl)-6-[(4-fluorophenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O7S/c1-2-30-19(26)17-14(10-31(28,29)13-6-4-12(21)5-7-13)22-20(27)23-18(17)11-3-8-15(24)16(25)9-11/h3-9,18,24-25H,2,10H2,1H3,(H2,22,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKVDUGTOLTBEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)O)O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,4-dihydroxyphenyl)-6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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